Tébufénozide

Vue d'ensemble

Description

Le tebufénozide est un insecticide qui appartient à la classe des bisacylhydrazines. Il est principalement utilisé pour lutter contre les ravageurs de type chenille en agissant comme un agoniste du récepteur de l'ecdysone, ce qui provoque une mue prématurée chez les larves . Le tebufénozide est connu pour sa grande sélectivité envers les ravageurs ciblés et sa faible toxicité pour les organismes non cibles, ce qui en fait une option écologique pour la lutte antiparasitaire .

Applications De Recherche Scientifique

Tebufenozide has a wide range of scientific research applications:

Mécanisme D'action

Tebufenozide exerts its effects by mimicking the action of the insect molting hormone, ecdysone . It binds to the ecdysone receptor in the target insect, triggering premature molting and ultimately leading to the death of the larvae . This specific mode of action makes tebufenozide highly effective against caterpillar pests while minimizing harm to non-target organisms .

Safety and Hazards

Orientations Futures

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le tebufénozide est synthétisé par un processus en plusieurs étapes impliquant la réaction de l'acide 3,5-diméthylbenzoïque avec la tert-butylhydrazine et le chlorure de 4-éthylbenzoyle . Les conditions de réaction impliquent généralement l'utilisation de solvants tels que le chlorure de méthylène et de catalyseurs pour faciliter la formation du produit souhaité .

Méthodes de production industrielle

La production industrielle du tebufénozide implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend des étapes telles que la purification par recristallisation et des mesures de contrôle de la qualité pour répondre aux normes réglementaires .

Analyse Des Réactions Chimiques

Types de réactions

Le tebufénozide subit diverses réactions chimiques, notamment :

Oxydation : Le tebufénozide peut être oxydé pour former des acides carboxyliques et des cétones.

Réduction : Les réactions de réduction peuvent convertir le tebufénozide en ses alcools correspondants.

Substitution : Le tebufénozide peut subir des réactions de substitution, en particulier au niveau des cycles aromatiques.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants et des catalyseurs.

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent divers alcools, acides carboxyliques et cétones, qui sont généralement de faible toxicité .

Applications de la recherche scientifique

Le tebufénozide a une large gamme d'applications en recherche scientifique :

Mécanisme d'action

Le tebufénozide exerce ses effets en imitant l'action de l'hormone de mue des insectes, l'ecdysone . Il se lie au récepteur de l'ecdysone dans l'insecte cible, déclenchant une mue prématurée et conduisant finalement à la mort des larves . Ce mode d'action spécifique rend le tebufénozide très efficace contre les ravageurs de type chenille tout en minimisant les dommages aux organismes non cibles .

Comparaison Avec Des Composés Similaires

Composés similaires

Méthoxyfenozide : Un autre agoniste de l'ecdysone avec des propriétés insecticides similaires.

Halofénozide : Partage le même mode d'action mais diffère par sa structure chimique et son spectre d'activité.

Unicité du tebufénozide

Le tebufénozide est unique en raison de sa grande sélectivité pour les récepteurs de l'ecdysone chez les ravageurs cibles et de sa faible toxicité pour les organismes non cibles . Cela en fait une option écologique pour la lutte antiparasitaire, réduisant le risque d'effets négatifs sur les insectes bénéfiques et la faune .

Propriétés

IUPAC Name |

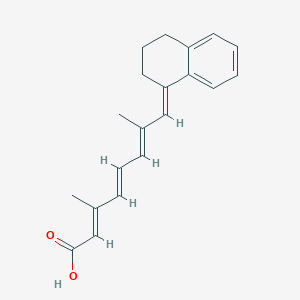

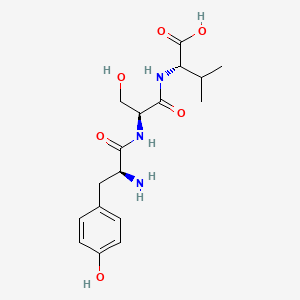

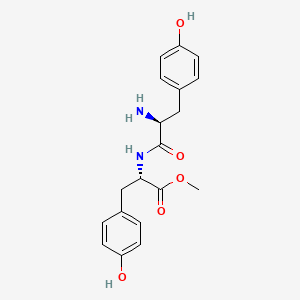

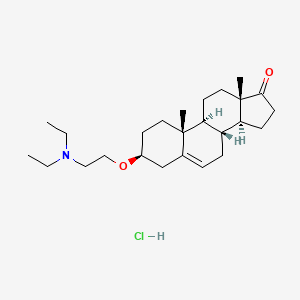

N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPNKSZPJQQLRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034948 | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 (20 °C, pycrometer method) | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |

| Record name | Tebufenozide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

112410-23-8, 142583-69-5 | |

| Record name | Tebufenozide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufenozide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufenozide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEBUFENOZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN5MI5EKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

191 °C | |

| Record name | TEBUFENOZIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does tebufenozide exert its insecticidal effect?

A1: Tebufenozide mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]

Q2: What are the visible effects of tebufenozide on insect larvae?

A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because tebufenozide triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]

Q3: Does tebufenozide impact insect development beyond molting?

A3: Yes, sublethal doses of tebufenozide have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]

Q4: Does tebufenozide affect the feeding behavior of insects?

A4: Studies have shown that tebufenozide can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to tebufenozide-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of tebufenozide have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []

Q5: What is the molecular formula and weight of tebufenozide?

A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of tebufenozide. This information would typically be found in the full paper or supplementary information.

Q6: Is there spectroscopic data available for tebufenozide from these studies?

A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of tebufenozide.

Q7: How does the application method influence tebufenozide's efficacy?

A7: The effectiveness of tebufenozide can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on tebufenozide residue compared to topical application after egg laying. [, ]

Q8: How does tebufenozide behave in aquatic environments?

A8: Tebufenozide exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []

Q9: Does tebufenozide degrade in the environment, and what factors influence this?

A9: Yes, tebufenozide is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []

Q10: Are there any specific formulation strategies mentioned for tebufenozide?

A10: The research primarily focuses on evaluating tebufenozide's efficacy rather than delving into specific formulation strategies.

Q11: How does tebufenozide's toxicity vary across different insect species?

A11: Tebufenozide demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]

Q12: Does tebufenozide pose risks to non-target organisms?

A12: While considered a relatively selective insecticide, studies have shown that tebufenozide can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that tebufenozide application can reduce the richness and abundance of non-target macrolepidoptera. []

Q13: Has resistance to tebufenozide been observed in insect populations?

A13: Yes, resistance to tebufenozide has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]

Q14: What are the potential mechanisms of resistance to tebufenozide?

A14: Several mechanisms may contribute to tebufenozide resistance, including:

- Metabolic Resistance: Enhanced detoxification of tebufenozide by enzymes like mixed-function oxidases. [, , ]

Q15: Is there cross-resistance between tebufenozide and other insecticides?

A15: Cross-resistance between tebufenozide and other insecticides has been reported. For example, studies have shown cross-resistance between tebufenozide and:

- Azinphos-methyl: In greenheaded leafroller. []

- Methoxyfenozide: In beet armyworm. []

- Abamectin: In beet armyworm and diamondback moth. [, ]

- Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []

Q16: How can the risk of tebufenozide resistance be minimized?

A16: Resistance management strategies for tebufenozide include:

- Rotation with Insecticides with Different Modes of Action: Alternating tebufenozide with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []

- Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to tebufenozide can help detect resistance early on, allowing for timely adjustments to management practices. [, ]

Q17: How is tebufenozide residue analyzed in environmental and food samples?

A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing tebufenozide residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)

![1-[4-(1-Adamantyloxy)phenyl]piperidine](/img/structure/B1682663.png)

![3-(8-chloro-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-6-yl)phenol](/img/structure/B1682664.png)

![(2R)-2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride](/img/structure/B1682668.png)